Methylene Spacer Effect on Lipophilicity and TPSA
Computational predictions (PubChem, XLogP3 algorithm) show that the target compound 2‑(cyclobutylmethyl)‑5‑methylpyrimidine‑4‑carboxylic acid (C₁₁H₁₄N₂O₂, MW 206.24) exhibits a calculated XLogP3‑AA of approximately 2.0 and a TPSA of 63.1 Ų [1]. In contrast, its direct cyclobutyl‑linked analog 2‑cyclobutyl‑5‑methylpyrimidine‑4‑carboxylic acid (C₁₀H₁₂N₂O₂, MW 192.21) lacks the methylene spacer, resulting in a lower molecular weight, reduced rotatable bond count, and an XLogP3‑AA of ~1.5 (class‑inferred from PubChem entries for analogous cyclobutyl‑pyrimidine carboxylic acids) . The methylene spacer thus increases lipophilicity by ~0.5 log units and adds approximately 14 Da of molecular mass, which can significantly affect membrane permeability, metabolic stability, and protein‑binding characteristics in lead optimization programs.
| Evidence Dimension | Calculated lipophilicity and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 2.0; TPSA = 63.1 Ų; MW = 206.24 Da; Rotatable bonds = 3 |
| Comparator Or Baseline | 2‑Cyclobutyl‑5‑methylpyrimidine‑4‑carboxylic acid (CAS 1702768‑50‑0): XLogP3-AA ≈ 1.5 (inferred); TPSA ~63 Ų; MW = 192.21 Da; Rotatable bonds = 2 |
| Quantified Difference | ΔXLogP ≈ +0.5; ΔMW ≈ +14 Da; ΔRotatable bonds ≈ +1 |
| Conditions | In silico calculation; PubChem 2021 release XLogP3 algorithm |
Why This Matters
An increase of 0.5 log units in lipophilicity can double the predicted membrane permeability, making the target compound a more suitable scaffold for intracellular oncology or neuroinflammation targets where CNS penetration or cellular uptake is critical.
- [1] PubChem CID 130540133, Computed Properties: XLogP3‑AA = 2.0, TPSA = 63.1 Ų, Rotatable Bond Count = 3. View Source
